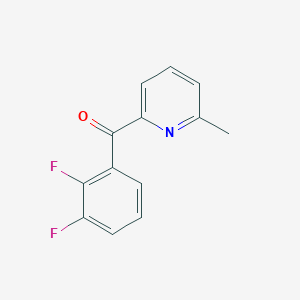

2-(2,3-Difluorobenzoyl)-6-methylpyridine

Descripción general

Descripción

“2,3-Difluorobenzoyl chloride” is a chemical compound with the molecular formula C7H3ClF2O . It has a molecular weight of 176.55 g/mol . This compound is used in laboratory chemicals .

Synthesis Analysis

“2,3-Difluorobenzoyl chloride” has been used in the synthesis of ethyl 4-(2′,5′-difluorobenzoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (JJ78:1) and thiohydrazide .

Molecular Structure Analysis

The IUPAC Standard InChI for “2,3-Difluorobenzoyl chloride” is InChI=1S/C7H3ClF2O/c8-7(11)4-2-1-3-5(9)6(4)10/h1-3H .

Chemical Reactions Analysis

The compound is known to react violently with water .

Physical And Chemical Properties Analysis

The compound is a liquid at room temperature with a density of 1.423 g/mL at 25 °C . It has a refractive index of 1.5143 , and it boils at 85-87 °C/14 mmHg .

Aplicaciones Científicas De Investigación

Molecular and Crystal Structure Analysis :

- The study by Thanigaimani et al. (2015) investigated the molecular and crystal structures of organic acid-base salts involving 2-amino-6-methylpyridinium derivatives. These structures displayed two and three-dimensional framework structures, with significant noncovalent interactions playing a key role in their crystal packing (Thanigaimani et al., 2015).

Synthesis of Heterocyclic Compounds :

- Nosova et al. (2004) described the synthesis of N,N’-diaroylpyridinium salts from reactions involving 2-aminopyridine and related compounds. This process led to the creation of 6H-pyrido[1,2-a]quinazolin-6-ones, indicating the role of such compounds in synthesizing complex heterocycles (Nosova et al., 2004).

Catalysis in Hydrodesulfurization (HDS) :

- Egorova and Prins (2006) explored the role of 2-methylpyridine derivatives in inhibiting the hydrogenation pathway in hydrodesulfurization (HDS) of dibenzothiophene. This research highlights the potential application of such compounds in catalysis and the petroleum industry (Egorova & Prins, 2006).

Antioxidant Activities and DNA Binding :

- A study by Yılmaz et al. (2020) on a novel phthalide derivative (which includes a methylpyridin moiety) investigated its antioxidant activity and DNA binding properties. Such studies demonstrate the biomedical potential of 2-(2,3-Difluorobenzoyl)-6-methylpyridine-related compounds (Yılmaz et al., 2020).

Synthesis of Multinuclear Complexes :

- Research by Escuer et al. (2011) on the use of 6-methylpyridine-2-carbaldehydeoxime in nickel(II) chemistry resulted in the synthesis of novel penta and hexanuclear complexes. This indicates the application in coordination chemistry and materials science (Escuer, Vlahopoulou, & Mautner, 2011).

Antimicrobial Property Studies :

- Shyma et al. (2013) synthesized derivatives involving 6-methylpyridine for antimicrobial and antioxidant activities. This underscores the potential of such compounds in pharmaceutical and medicinal chemistry (Shyma et al., 2013).

Electrochemical Carboxylation :

- The work by Feng et al. (2010) on the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid demonstrates the significance of these compounds in green chemistry and electrocatalysis (Feng, Huang, Liu, & Wang, 2010).

Safety and Hazards

Propiedades

IUPAC Name |

(2,3-difluorophenyl)-(6-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2NO/c1-8-4-2-7-11(16-8)13(17)9-5-3-6-10(14)12(9)15/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIAXHTIBCIEJTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)C2=C(C(=CC=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[1-(2-methylphenyl)propan-2-yl]acetamide](/img/structure/B1421626.png)

![3-{4-methyl-3,6-dioxo-1H,2H,3H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid hydrochloride](/img/structure/B1421629.png)

![2-chloro-N-cyclopropyl-N-[(5-methylfuran-2-yl)methyl]acetamide](/img/structure/B1421630.png)

![2-chloro-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B1421635.png)

![N-[4-amino-3-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide hydrochloride](/img/structure/B1421643.png)